molecular formula C14H14N2O2 B5691895 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B5691895
Poids moléculaire: 242.27 g/mol
Clé InChI: ADCVCIBUBAEFRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in cell growth, differentiation, and survival.

Mécanisme D'action

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK, thereby preventing the phosphorylation and activation of STAT. This leads to the inhibition of downstream signaling pathways, including the activation of cell growth and survival genes.
Biochemical and Physiological Effects:
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one inhibits cell growth and induces apoptosis. In autoimmune disorders, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one suppresses the immune response by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one reduces inflammation by inhibiting the activation of inflammatory cells and the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its potency and specificity for the JAK/STAT pathway, its ability to inhibit multiple JAK isoforms, and its low toxicity. However, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one also has some limitations, including its poor solubility in water and its potential off-target effects.

Orientations Futures

There are several future directions for research on 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response to 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one treatment in cancer patients. Additionally, there is a need for further research on the potential use of 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one in combination with other drugs for the treatment of cancer and autoimmune disorders.

Méthodes De Synthèse

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with cyclohexanone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of sodium hydride and 1,2-dichloroethane. The final product is purified by recrystallization from ethanol.

Applications De Recherche Scientifique

3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has also been shown to suppress the immune response in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation in various disease models, including sepsis and acute lung injury.

Propriétés

IUPAC Name

3-(2-nitrosocyclohexen-1-yl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14-13(9-5-1-3-7-11(9)15-14)10-6-2-4-8-12(10)16-18/h1,3,5,7,15,17H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCVCIBUBAEFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C2=C(NC3=CC=CC=C32)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1Z,2E)-2-(Hydroxyimino)cyclohexylidene]-2,3-dihydro-1H-indol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.